1,2,4-Trifluoro-3-methylbenzene
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Overview
Description
1,2,4-Trifluoro-3-methylbenzene is an organic compound with the molecular formula C7H5F3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 4 positions, and one hydrogen atom is replaced by a methyl group at the 3 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Scientific Research Applications
1,2,4-Trifluoro-3-methylbenzene has several applications in scientific research:
1. Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of fluorinated aromatic compounds and their reactivity.
2. Biology and Medicine:
- Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance the biological activity of drug molecules.
3. Industry:
- Utilized in the production of agrochemicals and materials.
- Used as an intermediate in the synthesis of various industrial chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
1,2,4-Trifluoro-3-methylbenzene is a chemical compound that is primarily used in organic synthesis. It is often used as a reagent in various chemical reactions, such as the Suzuki–Miyaura cross-coupling . The primary targets of this compound are the reactants in these chemical reactions.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with organoboron reagents and a palladium catalyst . The trifluoromethyl group in the compound can act as an electrophile, reacting with the nucleophilic organoboron reagents. This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions in which it is used. In the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of this compound are primarily seen in its role as a reagent in chemical reactions. It contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific conditions of the reaction it is used in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trifluoro-3-methylbenzene can be synthesized through several methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form fluoboric acid diazonium salt. This salt is then subjected to high-temperature cracking to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for cost efficiency, high yield, and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product .
Chemical Reactions Analysis
1,2,4-Trifluoro-3-methylbenzene undergoes various chemical reactions, including:
1. Substitution Reactions:
Halogenation: The compound can undergo halogenation reactions where the fluorine atoms can be replaced by other halogens under specific conditions.
Nitration: It can be nitrated using concentrated nitric acid and sulfuric acid to form nitro derivatives.
2. Oxidation Reactions:
Oxidation: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Halogenation: Halogenated derivatives of this compound.
Nitration: Nitro derivatives.
Oxidation: Carboxylic acids
Comparison with Similar Compounds
1,2,4-Trifluoro-3-methylbenzene can be compared with other fluorinated aromatic compounds such as:
1. 1,2,4-Trifluorobenzene:
- Similar structure but lacks the methyl group.
- Used in similar applications but may exhibit different reactivity due to the absence of the methyl group.
2. 1,3,5-Trifluorobenzene:
- Different fluorine substitution pattern.
- May have different chemical properties and reactivity.
3. 1,2,3-Trifluorobenzene:
- Another isomer with a different substitution pattern.
- Used in different chemical reactions and applications .
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the methyl group, which together influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1,2,4-trifluoro-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562615 |
Source
|
Record name | 1,2,4-Trifluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-25-5 |
Source
|
Record name | 1,2,4-Trifluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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